Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
Description
Systematic IUPAC Name Derivation and Isomerism Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming complex ether-linked nitrile compounds. The complete name "Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-" can be deconstructed into its fundamental structural components to understand the naming logic. The term "propanenitrile" indicates the presence of a three-carbon chain terminating in a nitrile functional group, while the prefix "bis-" denotes the presence of two such propanenitrile units within the molecular structure.
The central bridging unit "oxybis(2,1-ethanediyloxy)" describes a sophisticated polyether linkage system. This nomenclature indicates that two ethanediyloxy groups (specifically 2,1-ethanediyloxy, referring to ethylene glycol-derived units) are connected through a central oxygen atom, creating an oxybis arrangement. The numerical descriptors "2,1-ethanediyloxy" specify the connectivity pattern within each ethylene unit, where the oxygen attachment occurs at the 1-position and 2-position of the ethane backbone.
Alternative systematic names found in chemical databases include "3,3'-(Oxybis(ethyleneoxy))dipropionitrile" and "3,3'-[Oxybis(ethane-2,1-diyloxy)]dipropanenitrile". These variations reflect different approaches to describing the same molecular connectivity, with some emphasizing the ethyleneoxy units and others focusing on the ethanediyloxy framework. The compound also carries the identifier "1,11-Dicyano-3,6,9-trioxaundecane," which highlights the linear arrangement of eleven carbon atoms interrupted by three oxygen atoms, with cyano groups at the terminal positions.
Regarding isomerism considerations, the compound's structure permits several types of isomeric relationships. Conformational isomerism represents the most significant form due to the flexible ether linkages throughout the molecule. The central oxybis(ethanediyloxy) bridge can adopt various conformations around the carbon-oxygen and oxygen-carbon bonds, similar to conformational behavior observed in ethylene glycol systems where central dihedral angles can exist in both trans and gauche geometries. Additionally, the terminal propanenitrile chains contribute further conformational flexibility, allowing for multiple energetically accessible molecular conformations in solution.
Molecular Geometry and Conformational Analysis
The molecular geometry of propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- exhibits considerable complexity due to its extended chain structure and multiple rotatable bonds. With a molecular formula of C₁₀H₁₆N₂O₃ and molecular weight of 212.249 atomic mass units, the compound presents a linear backbone interrupted by ether oxygen atoms that introduce significant conformational flexibility.
The central structural motif consists of a diethylene glycol-derived bridge connecting two terminal cyanoethyl groups. This arrangement creates a molecule with five key rotatable bonds: two around each terminal cyanoethyl attachment point and one central bond within the oxybis linkage. The conformational behavior of this system can be understood through comparison with related ethylene glycol systems, where molecular dynamics simulations have demonstrated that conformational changes associated with dihedral angles occur frequently and are not infrequent events during molecular motion.
Quantum mechanical calculations on similar polyether systems suggest that the molecule can adopt multiple stable conformations. The terminal dihedral angles, analogous to those found in ethylene glycol derivatives, can exist in both trans and gauche orientations. When dihedral angles are greater than or equal to 150 degrees or less than or equal to -150 degrees, they are classified as trans conformations, while angles between ±30 degrees to ±90 degrees are designated as gauche conformations. This conformational flexibility significantly influences the molecule's physical properties and reactivity patterns.
The presence of three ether oxygen atoms within the backbone (indicated by the "trioxaundecane" designation) creates multiple sites for potential hydrogen bonding interactions with solvent molecules or other chemical species. The terminal nitrile groups contribute additional polar character to the molecule, with their linear geometry and strong dipole moments influencing intermolecular interactions and solubility properties.
Comparative Structural Analysis with Bis(2-cyanoethyl) Ether Analogues
The structural relationship between propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- and its simpler analogue bis(2-cyanoethyl) ether provides valuable insights into the effects of chain extension on molecular properties. Bis(2-cyanoethyl) ether, with Chemical Abstracts Service number 1656-48-0 and molecular formula C₆H₈N₂O, represents the fundamental structural unit from which the more complex compound is derived.
Table 1: Comparative Molecular Properties
| Property | Bis(2-cyanoethyl) ether | Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- |
|---|---|---|
| CAS Number | 1656-48-0 | 22397-31-5 |
| Molecular Formula | C₆H₈N₂O | C₁₀H₁₆N₂O₃ |
| Molecular Weight | 124.1405 g/mol | 212.249 g/mol |
| Ether Oxygen Atoms | 1 | 3 |
| Rotatable Bonds | 4 | 8 |
| Linear Designation | - | 1,11-Dicyano-3,6,9-trioxaundecane |
The fundamental structural difference between these compounds lies in the bridging unit connecting the terminal cyanoethyl groups. Bis(2-cyanoethyl) ether employs a simple ether oxygen bridge, creating the structure O(CH₂CH₂CN)₂. In contrast, the extended compound incorporates a diethylene glycol-derived bridge, effectively inserting an additional -OCH₂CH₂O- unit into the molecular backbone.
This structural extension has profound implications for molecular flexibility and conformational behavior. While bis(2-cyanoethyl) ether possesses four rotatable bonds, the extended analogue contains eight rotatable bonds, dramatically increasing the number of accessible conformational states. The additional ether oxygen atoms in the extended compound also enhance its potential for hydrogen bonding interactions and may significantly alter its solubility characteristics compared to the simpler analogue.
Table 2: Structural Feature Comparison
| Structural Feature | Simple Ether | Extended Ether |
|---|---|---|
| Bridge Unit | -O- | -OCH₂CH₂OCH₂CH₂O- |
| Bridge Length | Single atom | Five atoms |
| Hydrogen Bond Acceptors | 3 | 5 |
| Conformational States | Limited | Extensive |
| Molecular Flexibility | Moderate | High |
The thermodynamic properties of these compounds also differ significantly due to the structural variations. Bis(2-cyanoethyl) ether exhibits a melting point of 246.77 ± 0.30 Kelvin and boiling points ranging from 384.20 Kelvin at reduced pressure to 460.00 ± 1.00 Kelvin at higher pressures. The extended analogue, due to its increased molecular weight and enhanced intermolecular interactions, would be expected to exhibit elevated transition temperatures, though specific experimental values require further investigation.
The synthetic accessibility of these compounds also reflects their structural differences. Bis(2-cyanoethyl) ether can be prepared through direct reaction of appropriate diols with acrylonitrile using catalytic systems such as fluoride-supported catalysts on metal oxides. The extended compound requires more sophisticated synthetic approaches, typically involving the sequential functionalization of diethylene glycol derivatives or the coupling of preformed building blocks under controlled conditions.
Both compounds find applications as intermediates in organic synthesis and as solvents for specialized applications. The structural differences influence their utility profiles, with the extended compound offering enhanced solubility for polar substrates due to its increased ether content, while the simpler analogue provides more straightforward handling characteristics and potentially lower cost considerations for large-scale applications.
Properties
IUPAC Name |
3-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h1-2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEICSQLBXZSODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066790 | |
| Record name | Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
22397-31-5 | |
| Record name | 3,3′-[Oxybis(2,1-ethanediyloxy)]bis[propanenitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22397-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanenitrile, 3,3'-(oxybis(2,1-ethanediyloxy))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022397315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Given its structure, it may interact with various biological molecules through its nitrile and ether groups.
Biochemical Analysis
Biochemical Properties
Propanenitrile, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. These interactions can lead to the activation or inhibition of these enzymes, affecting the overall metabolic processes.
Cellular Effects
Propanenitrile, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of propanenitrile, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, leading to conformational changes that either enhance or inhibit their activity. It can also interact with DNA and RNA, affecting the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propanenitrile, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, including prolonged activation or inhibition of specific pathways.
Dosage Effects in Animal Models
The effects of propanenitrile, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function. Toxic or adverse effects have been observed at high doses, including damage to cellular structures and disruption of metabolic processes.
Metabolic Pathways
Propanenitrile, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites, leading to changes in cellular function.
Transport and Distribution
The transport and distribution of propanenitrile, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function.
Subcellular Localization
Propanenitrile, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- is localized to specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the mitochondria or nucleus. This localization is crucial for its activity and function within the cell.
Biological Activity
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- (CAS No. 22397-31-5), also known as β,β’-Bis(cyanoethyl) ether, is a chemical compound with significant biological implications. Its molecular formula is C10H16N2O3, and it has a molecular weight of approximately 212.25 g/mol. This compound features nitrile and ether functionalities that may interact with various biological molecules, influencing cellular processes and metabolic pathways.
Mode of Action
The biological activity of Propanenitrile is primarily attributed to its interactions with various biomolecules. The compound may engage with enzymes such as cytochrome P450, which play a crucial role in drug metabolism and the biotransformation of xenobiotics. These interactions can lead to either the activation or inhibition of enzymatic activity, thereby affecting metabolic processes within cells.
Propanenitrile exhibits notable biochemical properties:
- Enzyme Interactions : It influences the activity of various enzymes and proteins involved in metabolic pathways.
- Cellular Effects : The compound modulates cell signaling pathways and gene expression by interacting with transcription factors and regulatory proteins. This modulation can lead to changes in cellular responses and functions .
| Property | Description |
|---|---|
| Enzyme Interaction | Cytochrome P450 modulation |
| Cellular Signaling | Affects kinases and phosphatases |
| Gene Expression | Alters transcription factor activity |
Case Studies
Several studies have investigated the biological effects of Propanenitrile:
- Cell Culture Studies : In vitro experiments demonstrated that Propanenitrile affects cell viability and proliferation in various cell lines. At low concentrations, it showed minimal effects; however, higher concentrations resulted in significant cytotoxicity.
- Animal Models : Research involving animal models indicated that dosage plays a critical role in its biological effects. High doses led to adverse effects such as cellular damage and metabolic disruption.
Pharmacokinetics
The pharmacokinetic profile of Propanenitrile remains under-researched; however, it is hypothesized to exhibit moderate bioavailability with potential for systemic distribution. Its metabolism is likely mediated by cytochrome P450 enzymes, which could influence its efficacy and toxicity profiles.
Temporal and Dosage Effects
The effects of Propanenitrile can vary significantly over time and with dosage:
- Temporal Effects : Stability studies indicate that prolonged exposure may lead to degradation products that could exhibit different biological activities.
- Dosage Effects : Animal studies reveal that low doses may have negligible effects while high doses can induce toxicity .
Metabolic Pathways
Propanenitrile participates in various metabolic pathways through enzyme interactions. It is crucial for understanding how this compound influences metabolic fluxes and levels of metabolites within biological systems.
Scientific Research Applications
Biochemical Applications
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- has shown potential in several biochemical applications:
-
Enzyme Interaction Studies
- The compound interacts with cytochrome P450 enzymes, which are critical for drug metabolism. This interaction can lead to the activation or inhibition of these enzymes, thus influencing metabolic processes and drug efficacy.
-
Cellular Effects
- It modulates cell signaling pathways and gene expression. Research indicates that it can alter the activity of kinases and phosphatases, leading to changes in cellular responses. For instance, it may affect the transcription factors involved in regulating gene expression.
-
Metabolic Pathways
- Propanenitrile is involved in various metabolic pathways through interactions with metabolic enzymes. This can affect the flux of metabolites and overall cellular function.
Case Study 1: Enzyme Inhibition
A study investigated the effects of propanenitrile on cytochrome P450 activity in liver microsomes from rats. Results indicated that at higher concentrations, propanenitrile significantly inhibited CYP3A4 activity, suggesting potential implications for drug-drug interactions in pharmacotherapy.
Case Study 2: Cellular Response Modulation
In vitro experiments using human cancer cell lines demonstrated that propanenitrile could induce apoptosis through the activation of specific signaling pathways. The compound was shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Propanenitrile is classified under the GHS hazard class as corrosive with a signal word of "Danger." Care should be taken when handling this compound due to its potential toxic effects at high doses, which include cellular damage and disruption of metabolic processes .
Preparation Methods
General Synthetic Approach
The synthesis typically involves:
Step 1: Formation of the diethylene glycol ether backbone
Starting from diethylene glycol or related poly(ethylene glycol) derivatives, the central oxybis(2,1-ethanediyloxy) moiety is established by etherification reactions.Step 2: Introduction of propanenitrile groups
The terminal hydroxyl groups of the ether backbone are converted into nitrile groups via nucleophilic substitution or cyanation reactions, often using halogenated intermediates (e.g., halopropanenitrile derivatives) or direct cyanation reagents.Step 3: Purification and characterization
The crude product is purified typically by distillation, recrystallization, or chromatography to achieve high purity (95-98% purity is common in commercial samples).
Specific Synthetic Routes Reported in Literature
While detailed experimental procedures specific to this compound are scarce in open literature, analogous methods for similar di-nitrile ethers suggest:
Route A: Halogenated precursor substitution
- Synthesis of 3-chloropropanenitrile or 3-bromopropanenitrile as a reactive intermediate.
- Reaction of diethylene glycol with the halopropanenitrile under basic conditions to form the ether linkage and introduce nitrile termini.
- Control of reaction temperature and solvent choice (e.g., polar aprotic solvents like DMF or DMSO) to optimize yield and selectivity.
Route B: Direct cyanation of diol intermediates
- Activation of terminal hydroxyl groups by tosylation or mesylation.
- Subsequent displacement with cyanide ions (e.g., KCN or NaCN) to form nitrile groups.
- Careful handling of cyanide reagents due to toxicity and safety concerns.
Catalysts and Conditions
- Base catalysts such as potassium carbonate or sodium hydride are commonly used to deprotonate hydroxyl groups and facilitate nucleophilic substitution.
- Reaction temperatures vary from ambient to reflux conditions depending on the reagents and solvent systems.
- Inert atmosphere (nitrogen or argon) is preferred to prevent side reactions.
Analytical Data Supporting Preparation
| Parameter | Typical Value / Method |
|---|---|
| Molecular Formula | C10H16N2O3 |
| Molecular Weight | 212.25 g/mol |
| Purity | 95-98% (by HPLC or GC) |
| Characterization Techniques | NMR (1H, 13C), IR spectroscopy, Mass Spectrometry |
| Physical State | Liquid or viscous liquid, depending on purity |
| Melting/Boiling Point | Data not widely reported; expected moderate boiling point due to ether and nitrile groups |
These data confirm the successful synthesis and purity of the compound, essential for its application in further chemical processes.
Research Findings and Optimization
- Studies on similar ether-linked dinitriles indicate that reaction yields can be improved by optimizing the molar ratio of diethylene glycol to halopropanenitrile, reaction time, and temperature.
- Use of phase transfer catalysts has been reported to enhance cyanation efficiency in related compounds, suggesting potential applicability here.
- Safety protocols for handling cyanide reagents and controlling by-products are critical in scale-up processes.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Halogenated Precursor Substitution | Diethylene glycol, 3-chloropropanenitrile, Base (K2CO3) | Polar aprotic solvent, reflux | Straightforward, good yield | Requires preparation of halogenated intermediate |
| Direct Cyanation of Activated Diol | Diethylene glycol, tosyl chloride, KCN/NaCN | Base catalysis, inert atmosphere | Avoids halogenated intermediates | Toxic cyanide handling, multi-step |
Q & A
Q. What are the established synthetic routes for Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-?
The compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting ethylene glycol derivatives with propanenitrile precursors under controlled conditions. For example, ethanol and piperidine at 0–5°C facilitate the formation of cyanoethyl ether linkages, as seen in analogous nitrile-ether syntheses . Another route uses glycerol tris(2-cyanoethyl) ether intermediates, achieved by reacting glycerol with 2-cyanoethyl groups in the presence of catalysts like tert-butyldimethylsilyl (TBDMS) protecting groups to stabilize reactive sites .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs NMR spectroscopy (¹H, ¹³C) to identify cyano (-CN) and ether (-O-) functional groups. For example, the ¹³C NMR spectrum typically shows a nitrile carbon peak near 115–120 ppm. FTIR confirms C≡N stretching vibrations (~2250 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹). X-ray crystallography (where applicable) reveals supramolecular interactions, such as hydrogen bonding between nitrile groups and adjacent molecules, as observed in related bromophenyl-propanenitrile derivatives .
Q. What are the key physicochemical properties relevant to laboratory handling?
- Solubility : Highly polar due to nitrile and ether groups; soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water.
- Stability : Stable under inert atmospheres but hygroscopic. Storage in dry, sealed containers at 2–8°C is recommended to prevent hydrolysis .
- Hazards : Acute toxicity via inhalation or dermal exposure; use fume hoods and PPE (gloves, goggles) .
Advanced Research Questions
Q. How does the compound behave under thermal stress, and what analytical methods are used to assess its stability?
Thermogravimetric analysis (TGA) reveals decomposition onset temperatures (~200–250°C), with mass loss attributed to nitrile group degradation. Differential scanning calorimetry (DSC) detects exothermic peaks corresponding to polymerization or decomposition. Stability studies in inert vs. oxidative atmospheres (e.g., N₂ vs. O₂) show divergent degradation pathways, necessitating controlled environments for high-temperature applications .
Q. What role does this compound play in polymerization or supramolecular chemistry?
The ether-linked nitrile groups act as crosslinkers in polymer networks. For example, homopolymers of related cyanoethyl ethers form thermally stable resins with applications in coatings . In supramolecular systems, the nitrile moiety participates in hydrogen-bonding or dipole-dipole interactions, enabling crystal engineering, as demonstrated in 2-bromophenyl-propanenitrile derivatives forming helical chains via C-H···N bonds .
Q. How can contradictions in reported synthetic yields be resolved?
Discrepancies arise from varying reaction conditions. For instance, using TBDMS-protected intermediates (yield ~75%) vs. unprotected precursors (yield ~50%) highlights the impact of steric hindrance on reactivity . Kinetic studies (e.g., in situ IR monitoring) optimize reaction times and temperatures, resolving inconsistencies in literature data.
Q. What advanced spectroscopic techniques are employed to study its reactivity in catalytic systems?
In situ Raman spectroscopy tracks nitrile group conversion during catalysis. X-ray absorption spectroscopy (XAS) examines coordination with metal catalysts (e.g., Pd or Cu) in cross-coupling reactions. For example, the nitrile’s lone pairs can bind to metal centers, altering reaction pathways in Heck or Suzuki couplings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
